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Introduction

AZD-8835 is a potent and selective dual inhibitor of the p110a and p1100 isoforms of
phosphoinositide 3-kinase (PI3K). The PISK/Akt/mTOR signaling pathway is a critical regulator
of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.
Dysregulation of this pathway is a frequent event in cancer, making it a key target for
therapeutic intervention. Notably, the PI3Kd isoform is predominantly expressed in
hematopoietic cells and plays a crucial role in the development, proliferation, and function of
both innate and adaptive immune cells. This guide provides a comprehensive technical
overview of the mechanism of action of AZD-8835, with a specific focus on its impact on
immune cell signaling, supported by quantitative data, detailed experimental protocols, and
signaling pathway visualizations.

Mechanism of Action

AZD-8835 exerts its biological effects by inhibiting the catalytic activity of PI3Ka and PI3KJ,
thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to
phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels leads
to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt.
This inhibition of the PI3K/Akt signaling cascade ultimately results in reduced cell proliferation
and survival.[1][2]
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Quantitative Data on AZD-8835 Activity

The inhibitory potency of AZD-8835 has been characterized in both enzymatic and cell-based
assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibition of PI3K Isoforms by AZD-8835[3]

PI3K Isoform IC50 (nM)
PI13Ka 6.2

PI3Kd 5.7

PI3KP 431

PI3Ky 90

Table 2: Inhibition of PI3Ka Mutants by AZD-8835[3]

PI3Ka Mutant IC50 (nM)
E545K 6
H1047R 5.8

Table 3: Cell-Based Inhibition of Akt Phosphorylation by AZD-8835(3]

Relevant
. . PI3K Isoform
Cell Line Mutation/Character L IC50 (nM)
o Sensitivity
istic
BT474 PIK3CA mutant P13Ka 57
Jeko-1 B-cell line PI3Kd 49
MDA-MB-468 PTEN null PISKB 3500
RAW?264.7 Monocytic cell line PI3Ky 530
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Impact on Immune Cell Signaling

AZD-8835's dual inhibition of PI3Ka and PI3Kd has significant consequences for the tumor
microenvironment, particularly on the function of immune cells. Preclinical studies have
demonstrated that AZD-8835 can modulate the adaptive immune response, leading to
enhanced anti-tumor immunity.[2][4]

Reduction of Reqgulatory T cells (T-regs)

AZD-8835 treatment has been shown to decrease the number and proliferative capacity of
regulatory T cells (T-regs) within the tumor microenvironment.[4] T-regs are a subset of CD4+ T
cells that suppress the activity of other immune cells, thereby hindering an effective anti-tumor
immune response. By inhibiting PI3Kd, which is crucial for T-reg function and survival, AZD-
8835 can alleviate this immunosuppression.

Enhancement of CD8+ T-cell Activity

A key finding is that AZD-8835 promotes robust CD8+ T-cell activation, which is largely
independent of its effect on T-regs.[2][4] This includes increased activation and a shift towards
a memory phenotype in CD8+ T-cells.[4] This direct enhancement of effector T-cell function is a
critical component of its anti-tumor efficacy.

Signaling Pathway Visualization

The following diagram illustrates the core signaling pathway affected by AZD-8835.
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Caption: AZD-8835 inhibits PI3Ka/d, blocking the PI3K/Akt pathway and modulating immune
cell function.

Experimental Protocols
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The following are detailed methodologies for key experiments used to characterize the impact
of AZD-8835 on immune cell signaling.

Western Blot Analysis of Akt and S6 Phosphorylation

This protocol is for assessing the inhibition of downstream PI3K signaling in immune cells.
a. Cell Lysis:

o Treat immune cells (e.g., purified T-cells) with desired concentrations of AZD-8835 or vehicle
control for the specified duration.

o Pellet cells by centrifugation at 300 x g for 5 minutes at 4°C.

o Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).

o Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 Incubate on ice for 30 minutes with vortexing every 10 minutes.

» Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

o Determine the protein concentration of the supernatant using a BCA protein assay.

b. SDS-PAGE and Western Blotting:

e Denature 20-30 ug of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
e Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

o Transfer the separated proteins to a PVDF membrane.

o Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1%
Tween-20 (TBST) for 1 hour at room temperature.

 Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6
(Ser240/244), and total S6 overnight at 4°C. A loading control antibody (e.g., B-actin or
GAPDH) should also be used.
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¢ \Wash the membrane three times with TBST for 10 minutes each.

¢ Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

¢ \Wash the membrane three times with TBST for 10 minutes each.

 Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an
imaging system.

Flow Cytometric Analysis of Tumor-Infiltrating
Lymphocytes (TILS)

This protocol is for the immunophenotyping of immune cells within the tumor microenvironment
following AZD-8835 treatment in vivo.[5]

a. Tumor Digestion and Single-Cell Suspension Preparation:
» Excise tumors from treated and control animals.

¢ Mechanically dissociate the tumors and digest using a tumor dissociation kit (e.g., Miltenyi
Biotec) according to the manufacturer's instructions to obtain a single-cell suspension.

 Filter the cell suspension through a 70 um cell strainer to remove debris.
e Lyse red blood cells using an ACK lysis buffer.

e Wash the cells with PBS containing 2% fetal bovine serum (FACS buffer).
b. Staining and Flow Cytometry:

¢ Resuspend the cells in FACS buffer.

« Stain for cell viability using a live/dead stain (e.g., Zombie Aqua) to exclude dead cells from
the analysis.

e Block Fc receptors with an anti-CD16/32 antibody.
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 Stain for surface markers using a cocktail of fluorochrome-conjugated antibodies. A typical
panel for T-cell analysis would include:

o CD45 (pan-leukocyte marker)

o CD3 (T-cell marker)

o CD4 (helper T-cell marker)

o CDB8 (cytotoxic T-cell marker)

o FoxP3 (T-reg marker) - requires intracellular staining

o Ki67 (proliferation marker) - requires intracellular staining

o For intracellular staining of FoxP3 and Ki67, fix and permeabilize the cells using a
specialized buffer kit (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set).

« Incubate with intracellular antibodies.
e Wash and resuspend the cells in FACS buffer.
e Acquire the data on a flow cytometer.

e Analyze the data using appropriate software (e.g., FlowJo), applying a standardized gating
strategy to identify and quantify the different immune cell populations.

Experimental Workflow and Gating Strategy
Visualization

The following diagrams illustrate a typical experimental workflow for in vivo studies and a
representative gating strategy for flow cytometry.

Tumor Cell AZD-8835 or Tumor Excision Flow Cytometry
Implantation Vehicle Treatment and Dissociation Analysis of TILs
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Caption: In vivo experimental workflow for assessing the impact of AZD-8835 on the tumor
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Caption: A representative flow cytometry gating strategy for identifying T-cell subsets within the
tumor.

Conclusion

AZD-8835 is a dual PI3Ka/d inhibitor that demonstrates potent anti-tumor activity, not only
through direct effects on cancer cells but also by modulating the immune landscape of the
tumor microenvironment. Its ability to reduce immunosuppressive T-regs while simultaneously
enhancing the activity of cytotoxic CD8+ T-cells makes it a promising agent for cancer
immunotherapy, both as a monotherapy and in combination with other immunomodulatory
drugs. The experimental protocols and data presented in this guide provide a framework for
researchers to further investigate the immunomodulatory properties of AZD-8835 and other
PI3K inhibitors.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b605784?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

